N-(2-Bromo-6-methoxy-pyridin-4-yl)-3-methyl-2-oxo-butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-6-methoxypyridin-4-yl)-3-methyl-2-oxobutanamide is a chemical compound with a complex structure that includes a bromine atom, a methoxy group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-6-methoxypyridin-4-yl)-3-methyl-2-oxobutanamide typically involves multiple stepsThe resulting intermediate is then reacted with 3-methyl-2-oxobutanamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-6-methoxypyridin-4-yl)-3-methyl-2-oxobutanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents .
Scientific Research Applications
N-(2-bromo-6-methoxypyridin-4-yl)-3-methyl-2-oxobutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(2-bromo-6-methoxypyridin-4-yl)-3-methyl-2-oxobutanamide involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and selectivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Similar Compounds
(2-Bromo-6-methoxypyridin-4-yl)methanol: This compound shares a similar pyridine ring structure but has a hydroxyl group instead of the amide and oxo groups.
(2-Bromo-6-methoxypyridin-4-yl)methanamine: Similar in structure but contains an amine group instead of the amide and oxo groups.
Uniqueness
N-(2-bromo-6-methoxypyridin-4-yl)-3-methyl-2-oxobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13BrN2O3 |
---|---|
Molecular Weight |
301.14 g/mol |
IUPAC Name |
N-(2-bromo-6-methoxypyridin-4-yl)-3-methyl-2-oxobutanamide |
InChI |
InChI=1S/C11H13BrN2O3/c1-6(2)10(15)11(16)13-7-4-8(12)14-9(5-7)17-3/h4-6H,1-3H3,(H,13,14,16) |
InChI Key |
HFDAODSYXNJZJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(=O)NC1=CC(=NC(=C1)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.